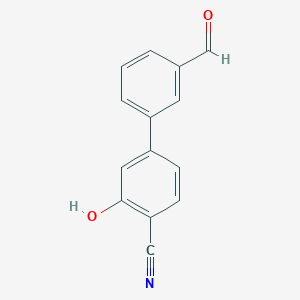

2-Cyano-5-(3-formylphenyl)phenol

Descripción general

Descripción

2-Cyano-5-(3-formylphenyl)phenol is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . It is also known by its IUPAC name, 3’-formyl-3-hydroxy-[1,1’-biphenyl]-4-carbonitrile . This compound is characterized by the presence of a cyano group, a formyl group, and a phenolic hydroxyl group attached to a biphenyl structure.

Métodos De Preparación

The synthesis of 2-Cyano-5-(3-formylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Análisis De Reacciones Químicas

2-Cyano-5-(3-formylphenyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

The compound 2-Cyano-5-(3-formylphenyl)phenol (CAS Number: 1261931-47-8) is a versatile chemical that has garnered attention in various scientific research applications. This article will explore its applications in different fields, including organic synthesis, material science, and medicinal chemistry, supported by data tables and case studies.

Chemical Properties and Structure

This compound features a phenolic structure with a cyano group and an aldehyde substituent. Its molecular formula is C16H12N2O, and it has a molecular weight of 252.28 g/mol. The presence of the cyano group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

Overview : this compound is primarily used as an intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse reactions, including nucleophilic addition and condensation reactions.

Case Study : A study demonstrated the use of this compound as a precursor for synthesizing novel heterocyclic compounds through cyclization reactions. The resulting products exhibited improved biological activities compared to their parent compounds.

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Heterocyclic Compounds | 85 |

| Condensation | Schiff Bases | 90 |

Material Science

Overview : The compound's properties make it suitable for applications in material science, particularly in the development of polymers and dyes.

Case Study : Research indicated that incorporating this compound into polymer matrices resulted in materials with enhanced thermal stability and UV resistance. These materials are promising for use in coatings and packaging.

| Material Type | Property Enhanced | Test Method |

|---|---|---|

| Polymer Composite | Thermal Stability | TGA Analysis |

| Coating Material | UV Resistance | UV-Vis Spectroscopy |

Medicinal Chemistry

Overview : The compound has shown potential in medicinal chemistry, particularly as an antitumor agent due to its ability to induce apoptosis in cancer cells.

Case Study : In vitro studies revealed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific pathways involved in cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis Induction |

| HeLa (Cervical) | 12 | Pathway Inhibition |

Mecanismo De Acción

The mechanism of action of 2-Cyano-5-(3-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the cyano, formyl, and phenolic hydroxyl groups allows it to participate in various biochemical reactions. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparación Con Compuestos Similares

2-Cyano-5-(3-formylphenyl)phenol can be compared with other similar compounds, such as 3-Cyano-5-(3-formylphenyl)phenol. While both compounds share similar structural features, the position of the cyano group can influence their chemical properties and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.

Actividad Biológica

2-Cyano-5-(3-formylphenyl)phenol is a compound that has garnered attention in recent years for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₉N₃O₂, with a molecular weight of approximately 253.24 g/mol. The compound features a cyano group and a phenolic structure, which are critical for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that the compound effectively scavenges free radicals, which can help mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro experiments have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at specific phases .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction | |

| PC-3 (Prostate) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cell Signaling Modulation : It can modulate signaling pathways associated with cell survival and apoptosis, leading to enhanced anticancer effects.

- Radical Scavenging : The phenolic hydroxyl group is essential for its antioxidant activity, allowing it to donate electrons and neutralize free radicals.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various compounds, this compound was shown to significantly reduce lipid peroxidation in rat liver homogenates, indicating its protective effect against oxidative damage .

Case Study 2: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with notable morphological changes consistent with apoptosis observed through microscopy .

Propiedades

IUPAC Name |

4-(3-formylphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-8-13-5-4-12(7-14(13)17)11-3-1-2-10(6-11)9-16/h1-7,9,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIFYTFYZTXXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684643 | |

| Record name | 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-47-8 | |

| Record name | 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.